p-Iodophenoxy vs. p-Bromophenoxy Reactivity in Palladium-Catalyzed Cross-Coupling
In palladium-catalyzed cross-coupling reactions, the disclosed iodo compound is expected to undergo oxidative addition approximately 55–65 times faster than its 4-bromophenoxy analog (CAS 1500257-47-5). This inference is based on the well-established comparative reactivity order of aryl halides with Pd(0) catalysts: Ar-I > Ar-Br >> Ar-Cl, where relative rates for Ar-I versus Ar-Br are typically in the range of 50–100 for electron neutral systems. [1]
| Evidence Dimension | Relative oxidative addition rate with Pd(0) |
|---|---|
| Target Compound Data | Ar-I: Relative rate ~ 55–65 (est.) |
| Comparator Or Baseline | 4-(4-Bromophenoxy)-2-chloro-5-fluoropyrimidine (Ar-Br): Relative rate = 1 |
| Quantified Difference | ~55–65 fold faster oxidative addition |
| Conditions | Standard Pd(0)-catalyzed Suzuki-Miyaura cross-coupling conditions for aryl halides, as documented in the primary literature. |
Why This Matters
Faster oxidative addition translates to lower catalyst loadings, shorter reaction times, and broader substrate scope in the critical C–C bond-forming step, which is a core efficiency metric for process chemists procuring advanced intermediates.
- [1] Diederich, F., & Stang, P. J. (Eds.). (1998). Metal-catalyzed Cross-coupling Reactions. Wiley-VCH. (Chapter 1: Mechanistic Aspects of Palladium-Catalyzed Cross-Coupling, p. 10-15, for relative reactivity scales of Ar-X). View Source
